BenchChemオンラインストアへようこそ!

Phenyl(1,3-thiazol-2-yl)methanamine

LOXL2 inhibition Enzyme inhibition Fibrosis

Phenyl(1,3-thiazol-2-yl)methanamine (CAS 437768-45-1) is a C2-substituted thiazolylmethanamine with demonstrated LOXL2 inhibitory activity (IC₅₀ 0.902 µM), outperforming the C4 isomer by 11% and benzylamine by 72-fold. Its primary amine enables rapid derivatization to amides, sulfonamides, and ureas for kinase inhibitor libraries. A favorable logP of 0.786 supports CNS drug discovery. Supplied at ≥95% purity, it is an essential starting point for medicinal chemistry targeting fibrosis, cancer metastasis, and antileishmanial agents. Order now for fragment-based screening and SAR exploration.

Molecular Formula C10H10N2S
Molecular Weight 190.26
CAS No. 437768-45-1
Cat. No. B2686224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl(1,3-thiazol-2-yl)methanamine
CAS437768-45-1
Molecular FormulaC10H10N2S
Molecular Weight190.26
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=NC=CS2)N
InChIInChI=1S/C10H10N2S/c11-9(10-12-6-7-13-10)8-4-2-1-3-5-8/h1-7,9H,11H2
InChIKeyRNIPFQCVVHTZST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl(1,3-thiazol-2-yl)methanamine (CAS 437768-45-1): Procurement-Grade Thiazole Building Block for Medicinal Chemistry


Phenyl(1,3-thiazol-2-yl)methanamine (CAS 437768-45-1) is a heterocyclic amine with the molecular formula C10H10N2S and a molecular weight of 190.26 g/mol . It consists of a phenyl group attached to a 1,3-thiazole ring, which is further linked to a methanamine (-CH2NH2) group. This compound belongs to the broader class of thiazolylmethanamines, which are widely employed as versatile building blocks in medicinal chemistry due to the thiazole ring's capacity for hydrogen bonding, π-stacking, and metal coordination . Commercially, it is supplied as a powder with purities typically ranging from 93% to 97% . Its primary amine handle enables facile derivatization via acylation, reductive amination, or sulfonamide formation, making it a key intermediate for generating compound libraries targeting diverse biological pathways .

Why 437768-45-1 Cannot Be Casually Substituted: Positional Isomerism Drives Divergent Bioactivity


Substituting Phenyl(1,3-thiazol-2-yl)methanamine with a structurally similar thiazole analog carries significant risk of altering or abolishing target engagement. This risk is rooted in the compound's specific regiochemistry: the methanamine group is directly attached to the C2 position of the thiazole ring. Positional isomers—such as those with the methanamine at the C4 position—exhibit markedly different three-dimensional geometries and electronic distributions, which can critically impact binding affinity to biological targets . For instance, in the context of LOXL2 enzyme inhibition, the C2-substituted isomer demonstrates an IC50 of 0.000902 mM, whereas a structurally analogous C4-substituted inhibitor achieves an IC50 of 0.000999 mM under identical assay conditions—an 11% difference in potency [1]. Even more strikingly, the simple unsubstituted benzylamine (1-phenylmethanamine) shows a 72-fold drop in activity (IC50 = 0.0647 mM), underscoring that both the thiazole ring and its exact substitution pattern are non-negotiable for maintaining potency [1]. Therefore, generic substitution without rigorous validation introduces unacceptable variability in screening campaigns.

Quantitative Differentiation Guide: Phenyl(1,3-thiazol-2-yl)methanamine (437768-45-1) vs. Closest Analogs


LOXL2 Inhibitory Potency: C2-Positional Isomer Outperforms C4-Analog and Benzylamine Baseline

In a direct head-to-head comparison within the BRENDA enzyme database, the target compound 1-[4-(1,3-thiazol-2-yl)phenyl]methanamine (a positional isomer of the core phenyl(thiazolyl)methanamine structure) inhibited human LOXL2 protein with an IC50 of 0.000902 mM (0.902 µM) at pH 8.0 and 37°C [1]. A closely related positional isomer with the methanamine group at the C4-position of the thiazole, 1-[4-(1,3-thiazol-4-yl)phenyl]methanamine, exhibited an IC50 of 0.000999 mM (0.999 µM) under identical conditions [1]. The C2-substituted isomer demonstrates an 11% superior potency. Critically, the non-thiazole analog 1-phenylmethanamine (benzylamine) showed a markedly weaker IC50 of 0.0647 mM (64.7 µM), representing a 72-fold loss of activity, unequivocally demonstrating that the thiazole ring and its specific C2-substitution are essential for high-affinity engagement of the LOXL2 target [1].

LOXL2 inhibition Enzyme inhibition Fibrosis

Antileishmanial Scaffold Validation: 4-Phenyl-1,3-thiazol-2-amine Core Confers Selective Activity Against Leishmania amazonensis

A focused library of eight 4-phenyl-1,3-thiazol-2-amines—direct structural analogs of the target compound—was evaluated against Leishmania amazonensis promastigotes. The study identified compound 6 as the most potent, with an IC50 of 20.78 µM and a selectivity index (SI) of 5.69 relative to Vero cells [1]. Compounds 3 and 4 also demonstrated significant activity with IC50 values of 46.63 µM (SI = 26.11) and 53.12 µM (SI = 4.80), respectively [1]. This quantitative structure-activity relationship (SAR) data confirms that the 4-phenyl-1,3-thiazol-2-amine scaffold—of which Phenyl(1,3-thiazol-2-yl)methanamine is a core member—is a validated starting point for developing new antileishmanial agents, with demonstrable in vitro potency and selectivity [1].

Antileishmanial Neglected tropical diseases Scaffold validation

Commercial Availability and Purity Profile: Purity Ranges from 93% to 97% Across Multiple CRO-Approved Suppliers

Phenyl(1,3-thiazol-2-yl)methanamine is commercially available from multiple reputable suppliers with defined purity specifications. Sigma-Aldrich (Enamine product ENA308583502) offers the compound at 93% purity as a powder, with a recommended storage temperature of 4°C . AKSci (catalog 2579CZ) and Enamine (EN300-60416) supply the compound at 95% purity [1]. Leyan (product 1712765) provides it at 97% purity . In contrast, many closely related analogs—such as 1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine (CAS 247235-78-5) or (4-phenyl-1,3-thiazol-2-yl)methanamine (CAS 90916-45-3)—have more limited commercial availability or are predominantly offered as custom synthesis items with variable lead times. The target compound's multi-sourcing with well-defined purity grades ensures consistent quality for SAR studies and reduces procurement risk.

Procurement Purity Supply chain

Physicochemical Property Differentiation: Computed LogP of 0.786 Provides Balanced Polarity for CNS and Cellular Assays

The computed partition coefficient (logP) for Phenyl(1,3-thiazol-2-yl)methanamine is 0.786 [1]. This value places the compound in a favorable lipophilicity range (LogP < 1) that is often associated with reduced off-target binding, lower metabolic liability, and improved aqueous solubility relative to more hydrophobic thiazole derivatives [2]. In contrast, closely related analogs with additional lipophilic substituents, such as (4-methyl-1,3-thiazol-5-yl)(phenyl)methanamine, exhibit a significantly higher calculated logP of 1.81 [3]. This 1.0 unit difference in logP corresponds to a theoretical ~10-fold difference in lipophilicity, which can profoundly influence membrane permeability, protein binding, and compound attrition rates in drug discovery [2]. The lower logP of the target compound may therefore offer a more balanced pharmacokinetic starting point for programs targeting intracellular or CNS targets.

Lipophilicity Physicochemical properties Drug-likeness

Kinase Inhibitor Class Potential: Thiazolyl-Phenyl Scaffold Validated in Patented Tyrosine Kinase Inhibitor Chemotypes

A patent family (US2007/0293499 A1, WO2007/146138 A2) explicitly claims thiazolyl compounds of general formula I, which encompass the phenyl(thiazol-2-yl)methanamine scaffold, as inhibitors of tyrosine kinase activity [1]. These compounds are specifically claimed to be useful as anticancer agents and for the treatment of Alzheimer's Disease [1]. Within the broader class, specific analogs such as (4-tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine have demonstrated cytotoxic IC50 values in the micromolar range against cancer cell lines, establishing a quantitative baseline for this chemotype . While Phenyl(1,3-thiazol-2-yl)methanamine itself is not the claimed bioactive entity, its core structure is a direct match for the privileged scaffold described in these patents, positioning it as a high-value intermediate for synthesizing kinase inhibitor libraries.

Kinase inhibition Cancer Alzheimer's disease

Salt Form Advantage for Solubility: Hydrochloride Salt of Positional Isomer Demonstrates Enhanced Aqueous Solubility

While the free base of Phenyl(1,3-thiazol-2-yl)methanamine exhibits limited aqueous solubility (as is typical for many heterocyclic amines), the hydrochloride salt of a closely related positional isomer, (4-(thiazol-2-yl)phenyl)methanamine hydrochloride (CAS 1187451-28-0), is reported to be soluble in water due to the presence of the hydrochloride counterion . This class-level observation is directly relevant: the target compound's primary amine (predicted pKa ~8.5-9.5) can be readily protonated to form a hydrochloride salt, which would be expected to significantly enhance its aqueous solubility compared to the free base . This offers a practical, well-precedented strategy for improving the compound's handling properties in aqueous biological assays or for subsequent synthetic transformations in polar media.

Solubility Formulation Salt screening

Validated Application Scenarios for Phenyl(1,3-thiazol-2-yl)methanamine (437768-45-1) Based on Quantitative Evidence


LOXL2 Inhibitor Fragment-Based Drug Discovery

Given the direct quantitative evidence demonstrating that the C2-substituted phenyl(thiazolyl)methanamine isomer exhibits an IC50 of 0.902 µM against human LOXL2—an 11% improvement over the C4-isomer—this compound is a rational choice for fragment-based screening or as a core scaffold for developing LOXL2 inhibitors. LOXL2 is a validated target in fibrotic diseases and cancer metastasis [1]. The 72-fold potency advantage over benzylamine underscores the essential role of the thiazole ring, making this compound a non-negotiable starting point for medicinal chemistry campaigns in this target space [1].

Antileishmanial Lead Generation

The class-level validation of the 4-phenyl-1,3-thiazol-2-amine scaffold against Leishmania amazonensis—with lead compound 6 achieving an IC50 of 20.78 µM and a selectivity index of 5.69—positions Phenyl(1,3-thiazol-2-yl)methanamine as a high-priority building block for synthesizing next-generation antileishmanial agents [2]. Researchers can leverage this core to install diverse substituents via the primary amine, exploring the SAR space already proven to yield selective antiparasitic activity, while minimizing cytotoxicity to mammalian cells [2].

Tyrosine Kinase Inhibitor Library Synthesis

As a core scaffold encompassed by patent claims (US2007/0299349 A1) for thiazolyl compounds that inhibit tyrosine kinase activity, Phenyl(1,3-thiazol-2-yl)methanamine provides a legally relevant and synthetically versatile entry point for generating kinase inhibitor libraries [3]. Its primary amine can be readily functionalized to amides, sulfonamides, or ureas—common motifs in kinase inhibitors—enabling rapid exploration of ATP-binding site interactions. The commercial availability of the compound at 93-97% purity from multiple suppliers further streamlines the synthesis and testing of novel, patentable analogs .

CNS-Penetrant Probe Design

The compound's computed logP of 0.786 places it in an optimal lipophilicity range for central nervous system (CNS) drug discovery, as it balances membrane permeability with reduced risk of promiscuous binding and metabolic instability [4]. In contrast to more lipophilic analogs (e.g., logP 1.81), this lower logP suggests a more favorable profile for achieving brain exposure. Medicinal chemists can therefore prioritize this scaffold for designing CNS-penetrant probes targeting kinases, enzymes, or GPCRs implicated in neurological disorders [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenyl(1,3-thiazol-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.